molecular formula C20H25N5O3 B4518496 2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B4518496
M. Wt: 383.4 g/mol
InChI Key: BUOCNPKRPFVFTK-UHFFFAOYSA-N
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Description

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(4-phenyl-1-piperazinyl)-3(2H)-pyridazinone is 383.19573968 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-[2-(4-Morpholinyl)-2-oxoethyl]-6-(4-phenyl-1-piperazinyl)-3(2H)-pyridazinone belongs to a class of compounds with a wide range of biological activities, primarily due to the presence of morpholine and piperazine moieties. These compounds have been synthesized and studied for various pharmacological activities.

  • Antinociceptive Activity : A series of 3-pyridazinones, similar to the compound , have been synthesized and evaluated for antinociceptive activity. These compounds, especially ones carrying morpholino, arylpiperidino, and arylpiperazino moieties, showed significant activity in the modified Koster test in mice, with some compounds outperforming aspirin in antinociceptive tests (Gökçe, Dogruer, & Şahin, 2001).

  • Glucan Synthase Inhibitors : Pyridazinone analogs, including those with morpholine groups, have been developed as potent β-1,3-glucan synthase inhibitors. These compounds have shown significant antifungal activity against Candida strains, highlighting their potential in treating fungal infections (Zhou et al., 2011).

  • Analgesic and Anti-inflammatory Agents : New Mannich bases of arylpyridazinones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed potent analgesic activity, comparable or superior to acetylsalicylic acid, and anti-inflammatory activity on par with indometacin, without inducing gastric ulcerogenic effects (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005).

  • COX-2 Inhibitors : Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole compounds have been synthesized and studied as a new class of selective COX-2 inhibitors. These compounds, especially those containing piperazine pharmacophores, have shown promising COX-2 inhibitory activity with potential anti-inflammatory applications and minimal gastrointestinal adverse effects (Szczukowski et al., 2020).

  • Antimycobacterial Activity : Some synthesized compounds, including those with morpholine and piperazine groups, demonstrated antimycobacterial activity. This suggests their potential use in developing treatments for mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-19-7-6-18(21-25(19)16-20(27)24-12-14-28-15-13-24)23-10-8-22(9-11-23)17-4-2-1-3-5-17/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCNPKRPFVFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

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